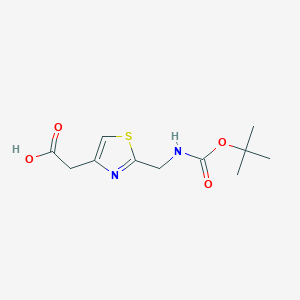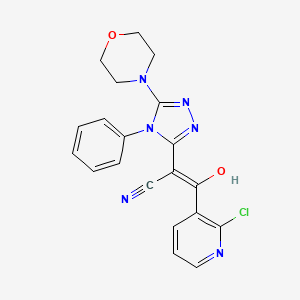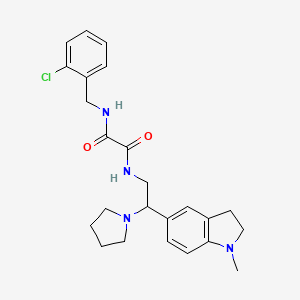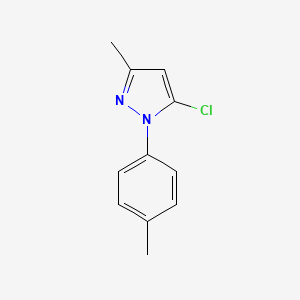
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Thiazole derivatives, such as the compound , are known to affect several biochemical pathways. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole derivatives, the effects could range from modulation of enzyme activity to alteration of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored in a sealed container in a dry environment at a temperature of 2-8°C , suggesting that it may be sensitive to moisture and temperature.
Biochemische Analyse
Biochemical Properties
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during these processes. For instance, it can be used as a substrate for peptidases that cleave the Boc group, thereby revealing the free amino group necessary for further peptide bond formation. Additionally, the thiazole ring can engage in π-π interactions with aromatic residues in proteins, influencing the binding affinity and specificity of enzyme-substrate interactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit or activate kinases that phosphorylate key signaling molecules, thereby altering gene expression and cellular metabolism. The presence of the Boc group can also affect the compound’s ability to penetrate cell membranes, impacting its overall efficacy in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be selectively removed under acidic conditions, exposing the amino group for nucleophilic attacks in peptide synthesis. The thiazole ring can participate in hydrogen bonding and van der Waals interactions with biomolecules, stabilizing enzyme-substrate complexes. Additionally, the compound can act as an inhibitor or activator of specific enzymes, depending on its structural compatibility with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or extreme pH levels. Long-term studies have shown that the compound maintains its biochemical activity for extended periods, although gradual degradation can lead to reduced efficacy in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound is generally well-tolerated and can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites that may retain or lose the original compound’s biochemical activity. The interaction with enzymes such as cytochrome P450 can influence the metabolic flux and levels of metabolites, impacting the overall pharmacokinetics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by amino acid transporters. Once inside the cell, it may localize to specific organelles, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to the cytoplasm, nucleus, or other organelles based on its interaction with cellular machinery. These localization patterns can affect the compound’s activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-4-acetic acid: Lacks the Boc-protected amine group, making it less versatile in certain synthetic applications.
2-Aminothiazole: Similar thiazole ring but lacks the acetic acid moiety, affecting its reactivity and applications.
tert-Butoxycarbonyl (Boc)-protected amino acids: Share the Boc-protected amine group but differ in the rest of the structure, leading to different reactivity and uses.
Uniqueness
2-(2-(((tert-Butoxycarbonyl)amino)methyl)thiazol-4-yl)acetic acid is unique due to its combination of a thiazole ring and a Boc-protected amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-8-13-7(6-18-8)4-9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKRZPPOYGDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)


![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)


![3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole](/img/structure/B3020668.png)

